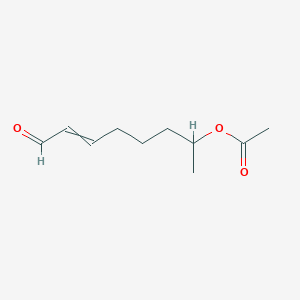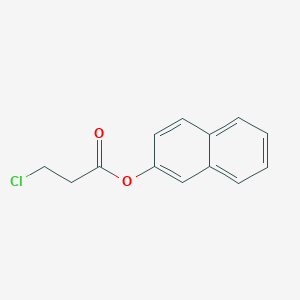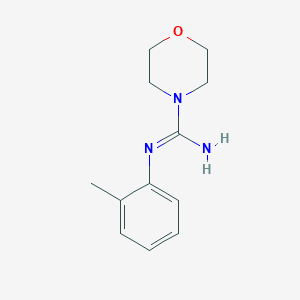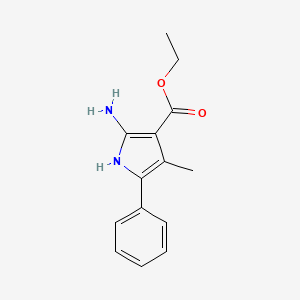
1-Phenyl-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4,4’-bipyridin-1-ium dichloride is a compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The bipyridinium core, often referred to as “viologen,” is a key building block in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . For example, the reaction of Zincke salt with dimethyl 5-aminoisophthalate in ethanol under reflux conditions can yield the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the Zincke reaction’s scalability suggests that it can be adapted for large-scale synthesis, provided the reaction conditions are carefully controlled to maintain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Triethylamine and trifluoroacetic acid are commonly used for the reduction and reoxidation of the compound.
Oxidation: Electrochemical methods are often employed to study the oxidation states.
Substitution: Nucleophilic reagents like hydroxide ions can facilitate substitution reactions.
Major Products: The major products formed from these reactions include radical cations, neutral species, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Phenyl-4,4’-bipyridin-1-ium dichloride exerts its effects involves its redox properties. The compound can undergo reversible one- and two-electron reductions, leading to significant changes in its electronic absorption spectra . These redox processes are crucial for its applications in electrochromic devices and molecular switches. The molecular targets and pathways involved include the bipyridinium core, which can be finely tuned by varying the substituents to achieve desired electronic properties .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridine: A simpler bipyridinium compound with similar redox properties but lacking the phenyl group.
3,3’-Bipyridine: Another bipyridinium derivative with different electronic properties due to the position of the nitrogen atoms.
Phenyl viologens: Compounds where the bipyridinium core is extended by adding aromatic residues.
Uniqueness: 1-Phenyl-4,4’-bipyridin-1-ium dichloride stands out due to its unique combination of a bipyridinium core and a phenyl group. This structure allows for enhanced electronic communication and tunable redox properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
109001-24-3 |
|---|---|
Molekularformel |
C16H14Cl2N2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
1-phenyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C16H13N2.2ClH/c1-2-4-16(5-3-1)18-12-8-15(9-13-18)14-6-10-17-11-7-14;;/h1-13H;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
HAHDSMPOWIVHON-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)







